molecular formula C8H12N2O2 B6588904 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid CAS No. 1314907-39-5

2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid

Cat. No. B6588904
CAS RN: 1314907-39-5
M. Wt: 168.2
InChI Key:
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Description

2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid, also known as EMEPA, is a synthetic pyrazole carboxylic acid. It is an organic compound that has been of interest to scientists due to its potential applications in the fields of medicine, biochemistry, and chemistry. EMEPA is a versatile compound that can be used as an intermediate in the synthesis of other compounds, and its unique structure has allowed for a number of interesting research applications.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid is not fully understood. However, it is believed to act as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is an enzyme that is involved in the breakdown of certain fatty acid amides, such as anandamide. By inhibiting FAAH, this compound is thought to increase the levels of anandamide in the body, which could potentially have a number of beneficial effects.
Biochemical and Physiological Effects
The effects of this compound on the body are not fully understood. However, it is believed to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the enzyme FAAH, which could potentially lead to increased levels of anandamide in the body. Anandamide is an endocannabinoid that is involved in a number of physiological processes, such as appetite, pain, and memory. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The use of 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid in laboratory experiments has a number of advantages. For example, it is a relatively simple compound to synthesize, and it can be used as an intermediate in the synthesis of other compounds. In addition, its unique structure allows for a number of interesting research applications. However, there are also some limitations to its use in laboratory experiments. For example, its mechanism of action is not fully understood, and its effects on the body are not well-studied.

Future Directions

There are a number of potential future directions for the use of 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid. For example, further research could be conducted to better understand its mechanism of action and its effects on the body. In addition, further research could be conducted to explore its potential applications in medicine and biochemistry. Finally, further research could be conducted to explore the use of this compound in the synthesis of other compounds.

Synthesis Methods

2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid can be synthesized in a number of different ways. One of the most common methods is the reaction of ethyl 3-methyl-1H-pyrazole-4-carboxylate with acetic anhydride in the presence of pyridine. This reaction yields the desired product in good yields and is a relatively simple and cost-effective method. Other methods of synthesizing this compound include the reaction of ethyl 3-methyl-1H-pyrazole-4-carboxylate with ethyl acetate in the presence of a base, or the reaction of ethyl 3-methyl-1H-pyrazole-4-carboxylate with acetic acid in the presence of a base.

Scientific Research Applications

2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 4-methoxy-2-[(4-methoxy-2-methyl-1H-pyrazol-3-yl)methyl]phenol. It has also been used as a starting material in the synthesis of novel pyrazole derivatives, such as 4-methoxy-2-[(4-methoxy-2-methyl-1H-pyrazol-3-yl)methyl]phenol. In addition, this compound has been used to investigate the effect of substituents on the reactivity of pyrazole derivatives.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid with ethyl bromoacetate, followed by hydrolysis and decarboxylation.", "Starting Materials": [ "1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid", "ethyl bromoacetate", "sodium hydroxide", "water", "ethyl acetate", "sodium bicarbonate", "brine" ], "Reaction": [ "Step 1: Dissolve 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv) and ethyl bromoacetate (1.2 equiv) in dry ethyl acetate and add a catalytic amount of triethylamine. Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Add water to the reaction mixture and stir for 30 minutes. Extract the organic layer with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 3: Dissolve the crude product in a mixture of water and sodium hydroxide and heat the reaction mixture at reflux for 2 hours. Cool the reaction mixture and acidify with hydrochloric acid. Extract the product with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the pure product, 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid." ] }

CAS RN

1314907-39-5

Molecular Formula

C8H12N2O2

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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